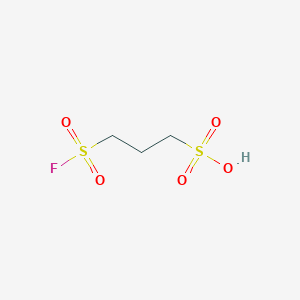![molecular formula C24H18F34N2NaO8PS2 B1487293 Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate CAS No. 23282-60-2](/img/structure/B1487293.png)
Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate
Overview
Description
Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate is a chemical compound with the CAS RN 23282-60-2 . It has a molecular formula of C24H18F34N2NaO8PS2 and a molecular weight of 1,226.5 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate corresponds to its assigned structure as per the 1H-NMR Spectrum . The compound’s Smiles notation is also provided .Physical And Chemical Properties Analysis
Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate has a molecular weight of 1,226.5 g/mol .Scientific Research Applications
Molecular Modeling and Surface Tension
Sodium bis(2-ethylhexyl)phosphate (NaDEHP) and related surfactants are studied through atomic-level molecular modeling and surface tension measurements. These surfactants exhibit distinct structural parameters and surface activities, useful in understanding their interactions in various applications, such as in polymer and surfactant complexes, and in adjusting surface properties in different mediums (Luan et al., 2002).
Reverse Micelles and Microemulsions
Studies on reverse micelles and microemulsions using surfactants like NaDEHP provide insights into their structure and behavior. This knowledge is crucial in applications like protein encapsulation and enzyme reactions, where the microenvironment created by these micelles can be critical (Shi et al., 2005).
Environmental Impact and Degradation Products
Research on the environmental occurrence and transformation of compounds related to Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate, like perfluorooctane sulfonamidoethanol-based phosphate (SAmPAP) esters, is vital for understanding their environmental impact and developing degradation or removal methods (Benskin et al., 2012).
Ion Exchange and Metal Separation
Sodium bis(2-ethylhexyl) sulfosuccinate based tin(IV) phosphate shows potential as an ion exchanger, particularly for metal ions like Cd2+, Zn2+, and Hg2+. This property can be utilized in wastewater treatment and metal recovery processes (Iqbal et al., 2011).
Interface Properties and Interactions
Investigations into the interface properties of reverse micelle systems, using surfactants like NaDEHP, reveal significant differences in micropolarity, microviscosity, and water-surfactant interactions. These findings are important for applications in areas like drug delivery, where the interaction of drugs with these micellar systems can affect their efficacy and stability (Quintana et al., 2012).
Aggregation Behavior in Solution
Understanding the aggregation behavior of surfactants like NaDEHP in solution is critical for their application in areas such as nanomaterial synthesis and phase separation. Experimental and theoretical investigations into this behavior can provide insights for optimizing these processes (Cheng et al., 2014).
Safety And Hazards
Exposure to Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate can cause skin and eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash immediately with plenty of water and soap for at least 15 minutes . Contaminated clothing and shoes should be removed and washed before reuse . If inhaled, the casualty should be moved to fresh air and kept at rest in a position comfortable for breathing .
properties
IUPAC Name |
sodium;bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F34N2O8PS2.Na/c1-3-59(70(63,64)23(55,56)19(45,46)15(37,38)11(29,30)9(25,26)13(33,34)17(41,42)21(49,50)51)5-7-67-69(61,62)68-8-6-60(4-2)71(65,66)24(57,58)20(47,48)16(39,40)12(31,32)10(27,28)14(35,36)18(43,44)22(52,53)54;/h3-8H2,1-2H3,(H,61,62);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULDWXKPUUUOBE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOP(=O)([O-])OCCN(CC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F34N2NaO8PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009917 | |
| Record name | Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate | |
CAS RN |
23282-60-2 | |
| Record name | Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1487216.png)

![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487219.png)

![2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1487223.png)




![Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1487229.png)